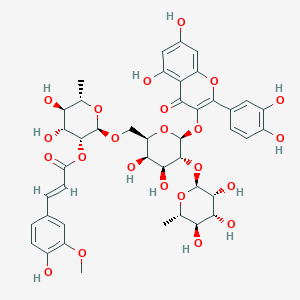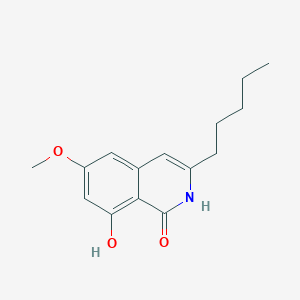
Pyrenocine E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrenocine E is a natural product found in Penicillium waksmanii with data available.
Applications De Recherche Scientifique
Antibiotic Activity
Pyrenocine A, closely related to Pyrenocine E, exhibits general antibiotic activity against plants, fungi, and bacteria. It shows inhibition in the growth of several plant pathogens and bacteria, acting primarily as a biostatic agent (Sparace, Reeleder, & Khanizadeh, 1987).
Cancer Cell Research
Pyrenocine A demonstrates cytotoxicity against cancer cells and causes arrest in the M phase with monopolar spindle formation in HeLa cells. It's suggested that Pyrenocine A induces this effect through a mechanism different from known spindle poisons, indicating a novel anticancer mechanism (Myobatake et al., 2019).
Anti-Inflammatory Activity
Pyrenocine A, produced by the marine-derived fungus Penicillium paxilli, has been identified to possess anti-inflammatory properties. It is effective in suppressing the activation of macrophages and inhibiting the production of inflammatory cytokines and other inflammatory mediators (Toledo et al., 2014).
Antigen Presentation Mechanism
Pyrenocine B, another compound related to Pyrenocine E, has been identified to inhibit the presentation of endogenous MHC class II-restricted antigens. It targets EpsinR, which mediates endosomal trafficking, suggesting a role in antigen presentation and immune response modulation (Shishido et al., 2014).
Cytotoxic and Antifungal Activities
Pyrenocines, including Pyrenocine E, have shown cytotoxic activities against cancer cell lines and antifungal properties. They are derived from various fungal species and exhibit a range of bioactivities, highlighting their potential as sources of new therapeutic agents (Yang et al., 2014).
Propriétés
Nom du produit |
Pyrenocine E |
|---|---|
Formule moléculaire |
C12H16O5 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
4-methoxy-5-(3-methoxybutanoyl)-6-methylpyran-2-one |
InChI |
InChI=1S/C12H16O5/c1-7(15-3)5-9(13)12-8(2)17-11(14)6-10(12)16-4/h6-7H,5H2,1-4H3 |
Clé InChI |
VYMFDNISAJNCNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)OC |
SMILES canonique |
CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)OC |
Synonymes |
pyrenocine E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



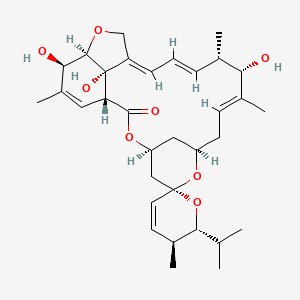

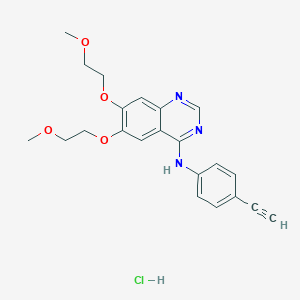
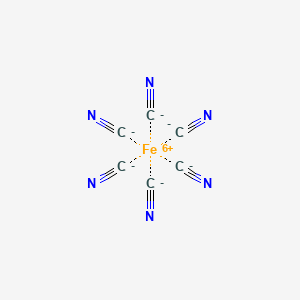
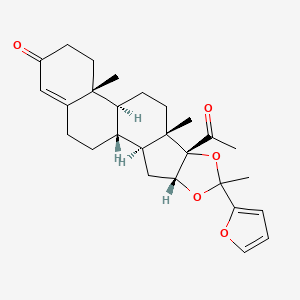
![Benzo[g]pteridine](/img/structure/B1247554.png)
![(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1247555.png)
![Bis-{(5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane Bis(trifluoroacetate)](/img/structure/B1247559.png)
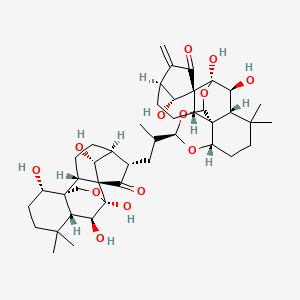

![1-[(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B1247563.png)

